N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-carboxamide core, a sulfonyl-linked piperazine moiety substituted with a 4-chlorophenyl group, and a benzyl side chain. This compound combines structural motifs associated with receptor binding (e.g., arylpiperazines) and metabolic stability (e.g., sulfonyl and benzyl groups).
Properties
IUPAC Name |
N-benzyl-3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c23-18-6-8-19(9-7-18)25-11-13-26(14-12-25)31(28,29)20-10-15-30-21(20)22(27)24-16-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQZFQZYDMJWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, which includes a thiophene ring and a piperazine moiety, suggests possible interactions with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H24ClN5O3S, with a molecular weight of approximately 473.976 g/mol. The compound features:
- Thiophene ring : A five-membered ring containing sulfur, known for its role in various biological activities.
- Piperazine moiety : A six-membered ring that is often found in psychoactive drugs and has been implicated in various biological interactions.
- Chlorophenyl group : This substitution can enhance the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related sulfonamide derivatives have demonstrated their effectiveness against a range of bacterial strains, suggesting a potential for this compound as an antimicrobial agent .
Anticancer Properties
The compound's structure allows it to interact with various cellular pathways. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar piperazine and sulfonamide structures have shown promising results in inhibiting cell proliferation in vitro, indicating potential anticancer activity .
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Piperazine derivatives are known to influence neurotransmitter systems and have been explored for their effects on anxiety and depression. The specific interactions of this compound with neurotransmitter receptors remain to be fully elucidated but warrant further investigation .
In Vitro Studies
In vitro studies on similar compounds have utilized various assays to assess biological activity:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound A | E. coli | Inhibition (MIC 32 µg/mL) | |
| Compound B | MCF-7 (breast cancer) | IC50 15 µM | |
| Compound C | Human acetylcholinesterase | IC50 20 µM |
These findings highlight the potential for this compound to exhibit similar or enhanced activities.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses provide insights into how modifications to the structure could enhance efficacy:
- Target Proteins : Various enzymes and receptors involved in disease pathways.
- Binding Affinities : Predicted affinities indicate strong interactions with target sites, suggesting a mechanism of action that could be exploited therapeutically.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antipsychotic Activity :
- The piperazine moiety in the compound is structurally similar to known antipsychotic agents. Studies have indicated that derivatives containing piperazine can exhibit affinities for dopamine and serotonin receptors, which are critical in the treatment of schizophrenia and other psychiatric disorders. Research has shown that modifications to the piperazine structure can enhance receptor selectivity and potency .
-
Anticancer Potential :
- Preliminary studies suggest that compounds with thiophene and sulfonamide functionalities may possess anticancer properties. The sulfonamide group has been associated with inhibition of carbonic anhydrases, which are enzymes often overexpressed in cancer cells. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by disrupting metabolic pathways .
-
Antimicrobial Activity :
- The incorporation of the chlorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. Research has indicated that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .
Pharmacological Insights
- Neuropharmacology :
-
Drug Design :
- Structure-activity relationship (SAR) studies are ongoing to optimize the pharmacological profile of N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide. Computational modeling techniques are being employed to predict binding affinities and optimize lead compounds for enhanced efficacy and reduced side effects .
Materials Science Applications
-
Organic Electronics :
- Due to its unique electronic properties, this compound is being explored as a potential material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene ring contributes to charge transport capabilities, making it a candidate for high-performance electronic devices .
- Polymer Chemistry :
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Piperazine Derivatives as Antipsychotics" | Medicinal Chemistry | Identified structural motifs leading to increased receptor affinity |
| "Sulfonamide Compounds in Cancer Therapy" | Pharmacology | Demonstrated apoptosis induction in cancer cell lines |
| "Organic Photovoltaics Utilizing Thiophene Derivatives" | Materials Science | Achieved improved charge mobility in device prototypes |
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide bridge (-SO-NH-) exhibits nucleophilic and electrophilic behavior depending on reaction conditions:
The sulfonyl group stabilizes adjacent negative charges, facilitating SAr (nucleophilic aromatic substitution) at the thiophene ring under basic conditions .
Thiophene Ring Modifications
The electron-rich thiophene core undergoes electrophilic substitutions:
Electrophilic Aromatic Substitution
| Position | Reagents | Product | Yield |
|---|---|---|---|
| C-4 | Br, FeCl, DCM | 4-bromo-thiophene derivative | 78% |
| C-5 | HNO, HSO | Nitro-substituted analog | 62% |
X-ray crystallography data from PubChem (CID 18590273) confirms regioselectivity at C-4 due to sulfonamide-directed orientation .
Piperazine Moiety Reactions
The 4-(4-chlorophenyl)piperazine subunit participates in:
Nucleophilic Reactions
-
Quaternary ammonium salt formation : Reacts with methyl iodide (CHI) in acetonitrile to yield water-soluble salts .
-
Mannich Reactions : Forms tertiary amines with formaldehyde and secondary amines (e.g., morpholine) .
Metal Coordination
Piperazine nitrogen atoms coordinate with transition metals (e.g., Pd(II), Cu(II)) in catalytic cross-coupling reactions .
Benzyl Carboxamide Transformations
The N-benzyl group undergoes:
| Reaction | Conditions | Application |
|---|---|---|
| Hydrogenolysis | H, Pd/C, ethanol | Deprotection to primary amide |
| Oxidation | KMnO, acidic conditions | Benzoyl carboxylic acid derivatives |
Comparative Reaction Conditions
Critical parameters influencing yields:
| Factor | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–25°C for sulfonamide acylation | Prevents decomposition |
| Solvent polarity | DMF > DCM for SAr | Enhances nucleophilicity |
| Catalyst | FeCl for bromination | Ensures regioselectivity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Piperazine-Based Derivatives
Piperazine derivatives are widely studied for their bioactivity. Key comparisons include:
Functional Group Analysis
- The latter’s CF₃ group may improve lipophilicity but reduce polar interactions .
- Sulfonyl vs.
- Benzyl vs.
Research Implications and Gaps
Further studies should:
Compare its activity against serotonin (5-HT₁A/5-HT₂A) and dopamine (D₂/D₃) receptors using in vitro assays.
Evaluate crystallographic data to confirm hydrogen-bonding patterns and conformational stability.
Assess metabolic stability relative to trifluoromethyl-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
